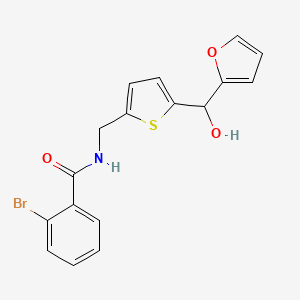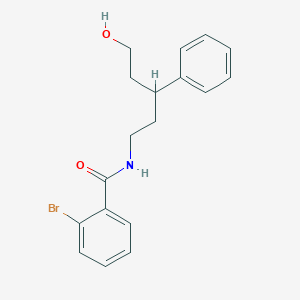
2-bromo-N-(5-hidroxi-3-fenilpentyl)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, along with a bromine atom attached to the benzene ring . The compound also has a phenylpentyl group attached to the nitrogen of the benzamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a bromine atom, an amide group, and a phenylpentyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom might make the compound more reactive in certain conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides are typically solid at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación
- Los investigadores han investigado el potencial antibacterial de la 2-bromo-N-(5-hidroxi-3-fenilpentyl)benzamida. Al evaluar su actividad contra varias cepas bacterianas, buscan identificar posibles agentes terapéuticos para combatir infecciones bacterianas .
- Las propiedades antioxidantes del compuesto han despertado interés. Los científicos exploran su capacidad para eliminar radicales libres y proteger las células del daño oxidativo. Esta investigación contribuye a comprender su posible papel en la prevención de enfermedades relacionadas con el estrés oxidativo .
- La this compound puede servir como un andamiaje para diseñar nuevos fármacos. Los químicos medicinales modifican su estructura para crear derivados con propiedades farmacológicas mejoradas. Estos derivados podrían dirigirse a enfermedades o vías específicas .
- Las investigaciones sobre el impacto del compuesto en la salud neuronal y las enfermedades neurodegenerativas están en curso. Los investigadores exploran su potencial como agente neuroprotector, con el objetivo de mitigar el daño neuronal y mejorar la función cognitiva .
- Estudios preliminares sugieren que este compuesto exhibe efectos antiinflamatorios. Los investigadores evalúan su impacto en las vías inflamatorias, identificando potencialmente nuevas estrategias terapéuticas para los trastornos inflamatorios .
- Los científicos investigan si la this compound tiene alguna propiedad anticancerígena. Los estudios in vitro e in vivo exploran sus efectos sobre el crecimiento de las células cancerosas, la apoptosis y la metástasis. Estos hallazgos contribuyen al descubrimiento de fármacos contra el cáncer .
- La influencia del compuesto en las vías metabólicas, como el metabolismo de lípidos o la regulación de la glucosa, es un área de interés. Los investigadores buscan descubrir su potencial en el manejo de trastornos metabólicos como la diabetes o la obesidad .
- Los investigadores utilizan la this compound como una sonda química para estudiar los procesos biológicos. Al dirigirse selectivamente a proteínas o vías específicas, obtienen información sobre los mecanismos celulares y las posibles intervenciones terapéuticas .
Propiedades Antibacterianas
Actividad antioxidante
Desarrollo de fármacos
Efectos neuroprotectores
Actividad antiinflamatoria
Investigación del cáncer
Trastornos metabólicos
Biología química
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c19-17-9-5-4-8-16(17)18(22)20-12-10-15(11-13-21)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSLCREJAUPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)
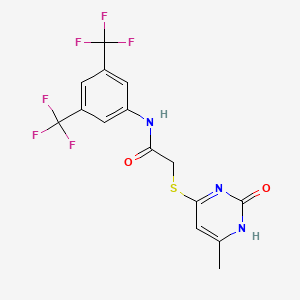
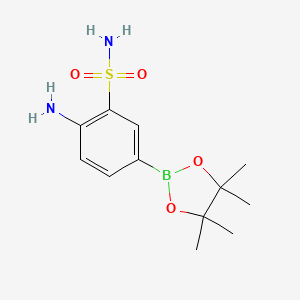

![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)
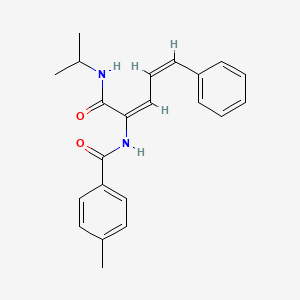
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)
![8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2436840.png)
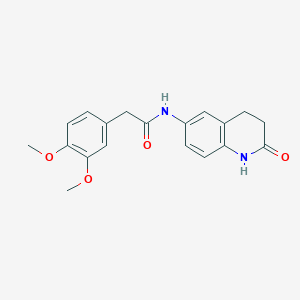
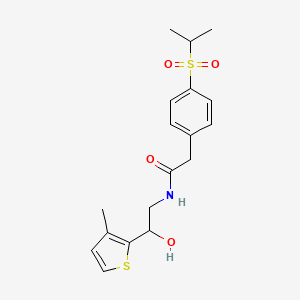
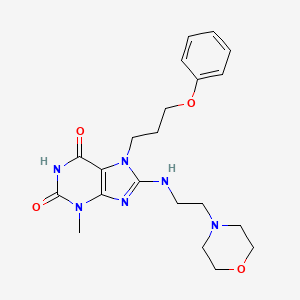
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)
